Deoxy Donepezil Hydrochlorid

Übersicht

Beschreibung

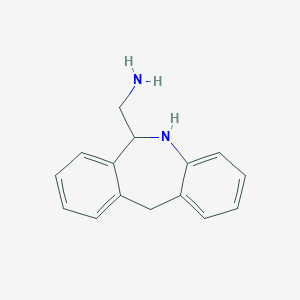

Deoxy Donepezil Hydrochloride is a derivative of Donepezil, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. This compound is designed to enhance cognitive function by increasing the concentration of acetylcholine in the brain, thereby improving synaptic transmission. Deoxy Donepezil Hydrochloride is a modified version of Donepezil, with specific structural changes aimed at improving its pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Deoxy Donepezil Hydrochloride has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Deoxy Donepezil Hydrochloride, like Donepezil, primarily targets the enzyme acetylcholinesterase (AChE) in the brain . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter associated with memory and learning . In Alzheimer’s disease, there is a deficiency of acetylcholine, and inhibiting AChE increases the concentration of acetylcholine in the brain .

Mode of Action

Deoxy Donepezil Hydrochloride acts as a reversible and noncompetitive inhibitor of AChE . This increase in acetylcholine can help alleviate the cognitive deficits observed in conditions like Alzheimer’s disease .

Biochemical Pathways

The primary biochemical pathway affected by Deoxy Donepezil Hydrochloride is the cholinergic pathway. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can lead to improved cognitive function in patients with Alzheimer’s disease .

Pharmacokinetics

The pharmacokinetics of Donepezil, which Deoxy Donepezil Hydrochloride is likely to share, have been studied extensively. Donepezil is well absorbed and undergoes extensive hepatic metabolism via CYP2D6 and 3A4, leading to four major metabolites, two of which are active . It is excreted primarily in urine (57%; 17% as unchanged drug) and feces (15%) . The elimination half-life of Donepezil is approximately 70 hours, making it suitable for once-daily dosing .

Result of Action

The primary result of Deoxy Donepezil Hydrochloride’s action is an increase in the concentration of acetylcholine in the brain, leading to enhanced cholinergic activity . This can result in improved cognitive function in patients with Alzheimer’s disease .

Action Environment

The action of Deoxy Donepezil Hydrochloride can be influenced by various environmental factors. For instance, the compound’s oxidation, a vital step of drug metabolism, can be affected by the presence of certain oxidants in the environment . Additionally, factors such as pH and ionic concentration can influence the rate of Donepezil’s oxidation

Biochemische Analyse

Biochemical Properties

Deoxy Donepezil Hydrochloride, like its parent compound donepezil, is likely to interact with acetylcholinesterase, an enzyme crucial for neurotransmission

Cellular Effects

Donepezil, the parent compound, has demonstrated promising effects in cellular and animal models, including promotion of the expression of myelin-related genes and reduction of glial cell reactivity .

Molecular Mechanism

Donepezil, the parent compound, is known to inhibit acetylcholinesterase, thereby increasing the concentration of acetylcholine, a neurotransmitter, in the brain .

Temporal Effects in Laboratory Settings

Donepezil, the parent compound, has been shown to have a long half-life of about 70 hours .

Dosage Effects in Animal Models

Donepezil, the parent compound, has been shown to have therapeutic effects in a cuprizone-mediated demyelination animal model .

Metabolic Pathways

Donepezil, the parent compound, is known to undergo oxidation, a vital step of drug metabolism .

Transport and Distribution

Donepezil, the parent compound, has been shown to be effectively delivered to the brain via liposome-based in situ gel .

Subcellular Localization

Donepezil, the parent compound, has been shown to be taken up by neuronal cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Deoxy Donepezil Hydrochloride typically involves several key steps:

Formation of the Piperidine Nucleus: The initial step involves the formation of the piperidine nucleus, which is a core component of the Donepezil structure.

Introduction of the Indanone Moiety: The indanone moiety is introduced through a series of condensation reactions.

Reduction and Benzylation: The compound undergoes reduction using a palladium-carbon catalyst in the presence of acetic acid in methanol, followed by catalytic hydrogenation and benzylation.

Industrial Production Methods: Industrial production of Deoxy Donepezil Hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous-flow synthesis methods, which are more efficient and environmentally friendly. These methods involve the use of heterogeneous catalysis and hydrogenation processes, with water being the sole byproduct .

Analyse Chemischer Reaktionen

Types of Reactions: Deoxy Donepezil Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Chloramine-T in acidic medium.

Reduction: Palladium-carbon catalyst, acetic acid, methanol.

Substitution: Various reagents depending on the functional groups being introduced.

Major Products: The major products formed from these reactions include intermediates that are further processed to yield Deoxy Donepezil Hydrochloride.

Vergleich Mit ähnlichen Verbindungen

Donepezil: The parent compound, widely used in the treatment of Alzheimer’s disease.

Galantamine: Another acetylcholinesterase inhibitor used for similar therapeutic purposes.

Rivastigmine: A cholinesterase inhibitor used in the treatment of mild to moderate dementia.

Comparison: Deoxy Donepezil Hydrochloride is unique due to its structural modifications, which aim to improve its pharmacokinetic properties and reduce side effects. Compared to Donepezil, it may offer better bioavailability and a longer half-life, making it a potentially more effective treatment option .

Eigenschaften

IUPAC Name |

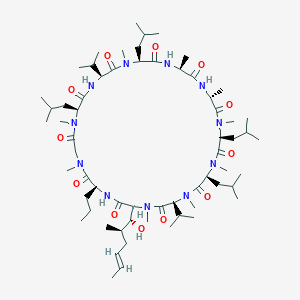

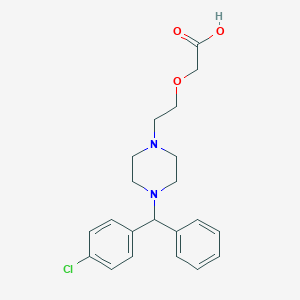

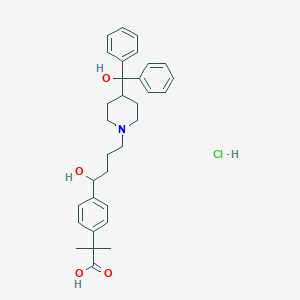

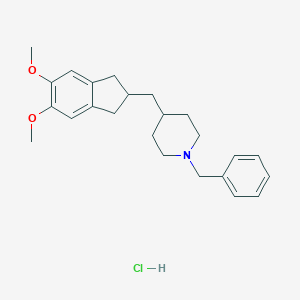

1-benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO2.ClH/c1-26-23-15-21-13-20(14-22(21)16-24(23)27-2)12-18-8-10-25(11-9-18)17-19-6-4-3-5-7-19;/h3-7,15-16,18,20H,8-14,17H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOSEOQZAOZSMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647785 | |

| Record name | 1-Benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034439-57-0 | |

| Record name | Piperidine, 4-[(2,3-dihydro-5,6-dimethoxy-1H-inden-2-yl)methyl]-1-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1034439-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.